molecular formula C14H23N3O B2602129 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1706415-21-5

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2602129
CAS No.: 1706415-21-5
M. Wt: 249.358
InChI Key: QGAQUZNWPMTOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle consisting of three carbon atoms and two nitrogen atoms . It also contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and piperidine rings, and the attachment of these rings to the rest of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrazole ring attached to a piperidine ring via a methylene (-CH2-) group. The piperidine ring would then be attached to a 2,2-dimethylpropan-1-one group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the pyrazole and piperidine rings could potentially make this compound more polar, affecting its solubility in various solvents .

Scientific Research Applications

Molecular Interaction with CB1 Cannabinoid Receptor

Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) demonstrates its potent and selective antagonism for the CB1 cannabinoid receptor. Conformational analysis identified four distinct conformations (Tg, Ts, Cg, Cs) affecting its interaction with the receptor. Unified pharmacophore models suggest the N1 aromatic ring moiety dominates the steric binding interaction, similar to cannabinoid agonists. Several conformers of this molecule have the spatial orientation and electrostatic character to bind to the CB1 receptor, proposing that the unique spatial occupancy by the C5 aromatic ring might confer antagonist activity, and the pyrazole C3 substituent may contribute to either neutral antagonist or inverse agonist activity depending on receptor interaction (Shim et al., 2002).

Structure-Activity Relationships of Pyrazole Derivatives

Further studies into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists highlight the importance of specific structural requirements for potent and selective CB1 receptor antagonistic activity. Key features include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. This research has identified compounds with potential therapeutic applications in antagonizing harmful effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Novel Bis(Pyrazole-Benzofuran) Hybrids as Antibacterial and Biofilm Inhibitors

The synthesis of novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety has shown significant antibacterial efficacy against E. coli, S. aureus, and S. mutans strains. These compounds, especially 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine 5e, demonstrated potent biofilm inhibition activities surpassing that of Ciprofloxacin, along with excellent inhibitory activities against MRSA and VRE bacterial strains. These findings suggest the potential use of these compounds as novel antibacterial and biofilm inhibitor agents (Mekky & Sanad, 2020).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Pyrazoles and piperidines are both found in a variety of biologically active compounds, so this compound could potentially have a variety of effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further elucidation of its structure, synthesis, and potential biological activity. It could also involve the development of related compounds with improved properties .

Properties

IUPAC Name

2,2-dimethyl-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-14(2,3)13(18)16-9-5-12(6-10-16)11-17-8-4-7-15-17/h4,7-8,12H,5-6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAQUZNWPMTOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.